
1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H14BrN3O and a molecular weight of 284.15 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to a carboxamide group. It is a versatile compound with significant potential in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide typically involves the reaction of 5-bromopyridine-3-carboxylic acid with piperidine and subsequent conversion to the carboxamide derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different piperidine derivatives .
Applications De Recherche Scientifique
1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide: Similar structure but with the bromine atom at a different position on the pyridine ring.
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)thiourea: Contains a pyrimidine ring and thiourea group, offering different biological activities.
Uniqueness
1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a bromopyridine and piperidine moiety. This combination provides distinct reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H14BrN3O |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
1-(5-bromopyridin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H14BrN3O/c12-9-5-10(7-14-6-9)15-3-1-8(2-4-15)11(13)16/h5-8H,1-4H2,(H2,13,16) |
Clé InChI |
VAPJHAAYDBRLIP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





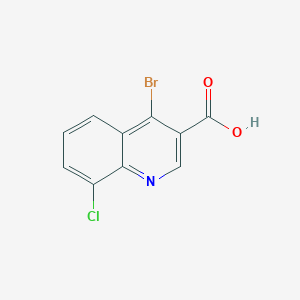
![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)
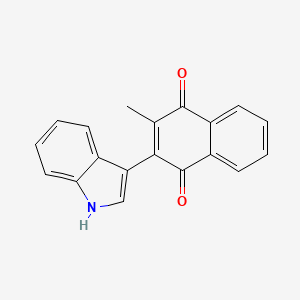

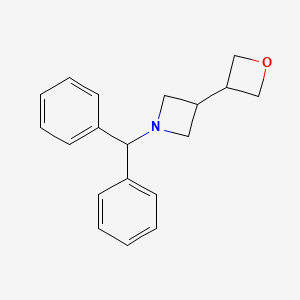
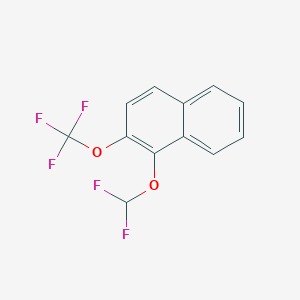

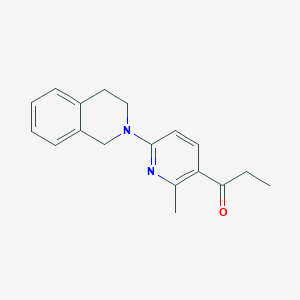
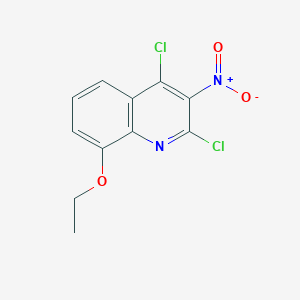

![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
